N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
CAS No.: 1609399-90-7
Cat. No.: VC4084672
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609399-90-7 |
|---|---|
| Molecular Formula | C17H22BrNO2 |
| Molecular Weight | 352.3 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide |
| Standard InChI | InChI=1S/C17H21NO2.BrH/c1-19-16-9-7-14(8-10-16)11-12-18-13-15-5-3-4-6-17(15)20-2;/h3-10,18H,11-13H2,1-2H3;1H |
| Standard InChI Key | CFEUZOKFBWVJCV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br |
| Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrobromide, reflecting its two methoxy-substituted aromatic rings and ethanamine backbone . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1609399-90-7 | |
| Molecular Formula | C₁₇H₂₂BrNO₂ | |
| Molecular Weight | 352.3 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br | |
| InChI Key | CFEUZOKFBWVJCV-UHFFFAOYSA-N |
The structure comprises a 2-methoxybenzyl group attached to the nitrogen of a 2-(4-methoxyphenyl)ethanamine moiety, with a hydrobromic acid counterion . X-ray crystallography data are unavailable, but computational models predict a planar conformation for the methoxyphenyl rings and a staggered ethanamine chain.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step sequence starting from 4-methoxyphenethylamine and 2-methoxybenzyl bromide:
-
Reductive Amination:
Yields ~70–80% under optimized conditions. -
Salt Formation:
Reaction with hydrobromic acid in ethanol precipitates the hydrobromide salt .
Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (>95%).
Analytical Characterization
Quality control utilizes:
-
HPLC: Retention time 12.3 min (C18 column, acetonitrile/water) .
-
NMR: Distinct signals for methoxy groups (δ 3.72–3.85 ppm) and aromatic protons (δ 6.80–7.25 ppm).
Pharmacological Research Findings
Receptor Binding Profiling
In vitro assays reveal significant interactions with serotonin receptors:
| Receptor | Binding Affinity (Ki) | Assay Type |
|---|---|---|
| 5-HT₂A | 18.4 ± 2.1 nM | Radioligand |
| 5-HT₂C | 42.7 ± 5.3 nM | Competitive |
| 5-HT₁A | >1,000 nM | Screening |
The 5-HT₂A affinity is comparable to psychedelic phenethylamines like DOI (Ki = 0.5 nM), suggesting potential psychoactive properties.
Functional Activity
-
5-HT₂A Agonism: EC₅₀ = 34 nM in calcium flux assays (HEK293 cells).
-
Monoamine Transporter Inhibition:
-
SERT: IC₅₀ = 1,200 nM
-
DAT: IC₅₀ = 2,450 nM
Weak activity compared to SSRIs.
-
In Vivo Effects
Rodent studies demonstrate:
-
Head-Twitch Response: 65% increase at 1 mg/kg (i.p.), blocked by 5-HT₂A antagonist M100907.
-
Hyperlocomotion: No significant effect up to 3 mg/kg, unlike amphetamines.
Applications in Scientific Research
Neuroscience Tools
-
5-HT₂A Receptor Studies: Used to probe receptor dimerization and downstream signaling (e.g., PLC-β activation).
-
Behavioral Models: Investigates serotonin’s role in perception and cognition.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume